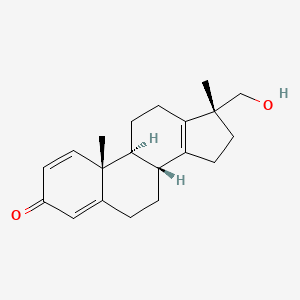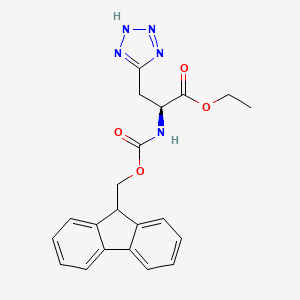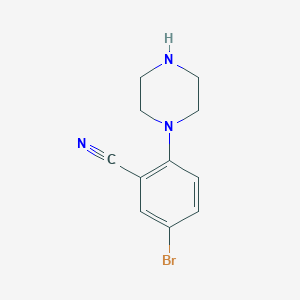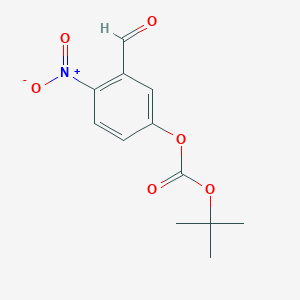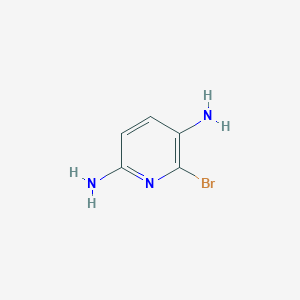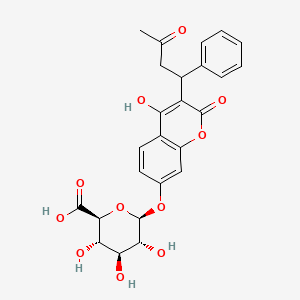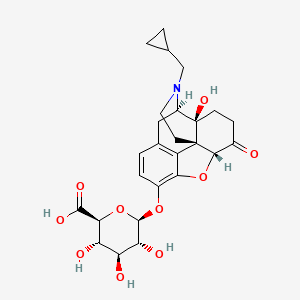
Naltrexone-3-glucuronide
描述
Naltrexone-3-glucuronide is a metabolite of the opioid antagonist naltrexone, which is used primarily in the treatment of opioid and alcohol dependence. This compound is formed through the process of glucuronidation, where a glucuronic acid molecule is attached to naltrexone, enhancing its solubility and excretion.
准备方法
Synthetic Routes and Reaction Conditions: Naltrexone-3-glucuronide can be synthesized through the glucuronidation of naltrexone using enzymes such as UDP-glucuronosyltransferase. The reaction typically occurs in an aqueous solution at physiological pH, and the process can be catalyzed by liver microsomes or recombinant enzymes.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions or chemical synthesis. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity.
化学反应分析
Types of Reactions: Naltrexone-3-glucuronide primarily undergoes glucuronidation reactions. It can also be involved in hydrolysis reactions, where the glucuronic acid moiety is removed.
Common Reagents and Conditions:
Glucuronidation: Enzymes such as UDP-glucuronosyltransferase, in the presence of UDP-glucuronic acid.
Hydrolysis: Acidic or basic conditions, depending on the specific protocol.
Major Products Formed:
Glucuronidation: this compound itself.
Hydrolysis: Naltrexone and glucuronic acid.
科学研究应用
Naltrexone-3-glucuronide is used in various scientific research applications, including:
Chemistry: Studying the metabolism and pharmacokinetics of naltrexone.
Biology: Investigating the role of glucuronidation in drug metabolism.
Medicine: Developing new treatments for opioid and alcohol dependence.
Industry: Producing reference standards for analytical methods.
作用机制
Naltrexone-3-glucuronide is similar to other glucuronidated metabolites of opioid antagonists, such as naloxone-3-glucuronide and norbuprenorphine-3-glucuronide. it is unique in its specific binding affinity and metabolic pathway. Unlike some other compounds, this compound has a high affinity for the mu-opioid receptor, making it particularly effective in blocking opioid effects.
相似化合物的比较
Naloxone-3-glucuronide
Norbuprenorphine-3-glucuronide
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKQJYZSCIQRR-ODTDCTFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997961 | |
| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76630-71-2 | |
| Record name | Naltrexone 3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that naltrexone-3-glucuronide did not demonstrate activity in reversing morphine-induced allodynia in rats. What could explain this lack of effect?
A1: While the study itself [] doesn't delve into the specific reasons for this compound's inactivity in this model, several hypotheses could be considered.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


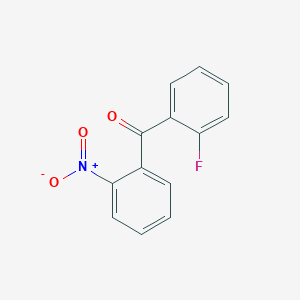
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
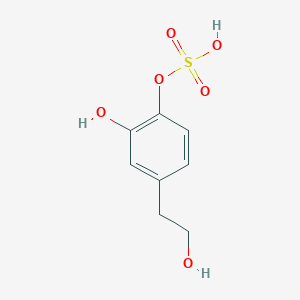
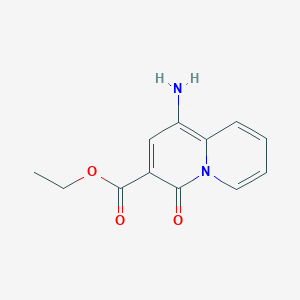
![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)
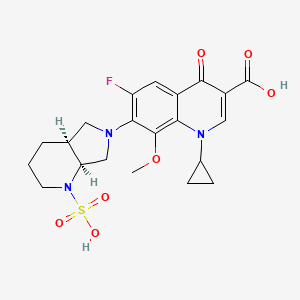
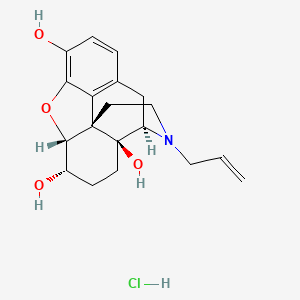
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B1512244.png)
